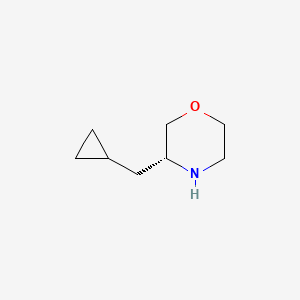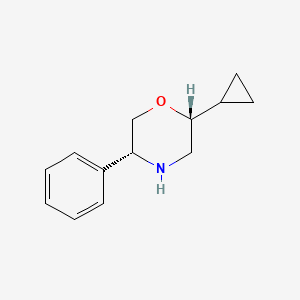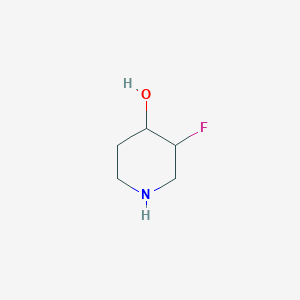![molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6](/img/structure/B3394436.png)
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3-O-[β-D-Xylopyranosyl-(1,2)-[(4-hydroxy-3-methoxycinnamoyl)-(6)-β-D-glucopyranosyl-(1,6)]-β-D-galactopyranoside] is a natural product derived from plant sources . It is a type of flavonoid, specifically an anthocyanidin . The empirical formula is C42H47O23 and the molecular weight is 919.81 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of oxygen, hydrogen, and carbon atoms. The InChI string representation of the molecule is1S/C42H46O23/c1-57-26-8-16 (2-5-21 (26)45)3-7-30 (49)58-14-28-32 (51)34 (53)37 (56)40 (63-28)60-15-29-33 (52)35 (54)39 (65-41-36 (55)31 (50)24 (48)13-59-41)42 (64-29)62-27-12-19-22 (46)10-18 (43)11-25 (19)61-38 (27)17-4-6-20 (44)23 (47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3, (H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 . Physical And Chemical Properties Analysis
This compound is a solid and has a solubility of 1 mg/mL in DMSO . It’s used in metabolomics and for research into vitamins, nutraceuticals, and natural products .Aplicaciones Científicas De Investigación
Novel Compounds in Black Carrot Juice
In a study focusing on black carrot juice, researchers identified novel pyranoanthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This finding suggests potential applications in food sciences and nutraceuticals due to the unique compounds in black carrot juice (Schwarz, Wray, & Winterhalter, 2004).
Anthocyanins in Red Flowers of Camellia Cultivar
A study isolated five anthocyanins, including cyanidin derivatives, from the red flowers of Camellia cultivar 'Dalicha'. This research adds to the understanding of plant pigmentation and may have implications for horticulture and breeding (Li, Hashimoto, Shimizu, & Sakata, 2008).
Acylated Anthocyanins in Orychophragonus Violaceus
Three acylated cyanidin 3-sambubioside-5-glucosides were identified in the violet-blue flowers of Orychophragonus violaceus. This discovery contributes to the knowledge of floral pigmentation and could influence the ornamental plant industry (Honda et al., 2005).
Metabolomics-Oriented Studies in Arabidopsis Thaliana
Metabolomic research in Arabidopsis thaliana led to the isolation of various compounds, including two anthocyanins related to cyanidin. This study is crucial for understanding plant metabolism and could aid in plant biology research (Nakabayashi et al., 2009).
Intestinal Absorption of Acylated Anthocyanins
Research on Sprague-Dawley rats demonstrated the intestinal absorption of acylated anthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This has implications for nutrition and health, showing how these compounds are metabolized and absorbed in mammals (Hahm et al., 2020).
Propiedades
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCBDLMLRVOBZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
CAS RN |
142561-98-6 |
Source


|
| Record name | Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

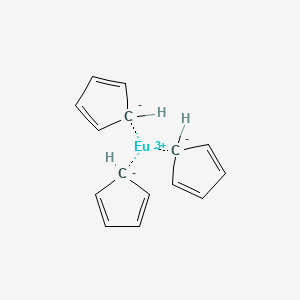
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B3394365.png)
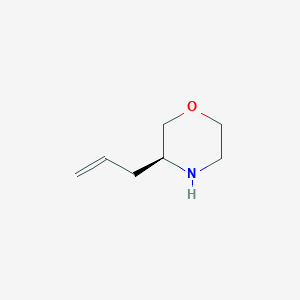


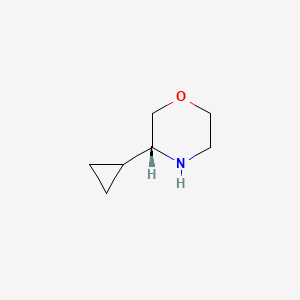

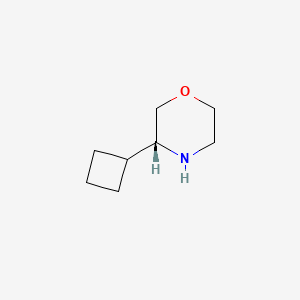
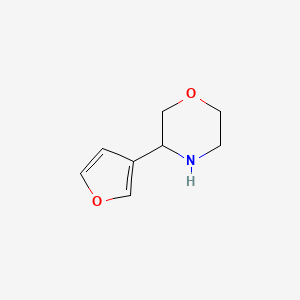
![1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B3394411.png)

